molecular formula C8H10O4 B12976413 5-(1-Methoxyethyl)furan-2-carboxylic acid

5-(1-Methoxyethyl)furan-2-carboxylic acid

Cat. No.: B12976413
M. Wt: 170.16 g/mol
InChI Key: WDBRKQYWMHNCAC-UHFFFAOYSA-N
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Description

5-(1-Methoxyethyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative characterized by a methoxyethyl substituent at the 5-position of the furan ring. Furan derivatives are notable for their diverse bioactivities, including antimicrobial, antimycobacterial, and antitumor properties . The methoxyethyl group confers unique physicochemical properties, such as enhanced lipophilicity compared to hydroxyl or ester-substituted analogs, which may influence bioavailability and target interactions.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

5-(1-methoxyethyl)furan-2-carboxylic acid

InChI

InChI=1S/C8H10O4/c1-5(11-2)6-3-4-7(12-6)8(9)10/h3-5H,1-2H3,(H,9,10)

InChI Key

WDBRKQYWMHNCAC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxyethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents. One common method is the alkylation of furan-2-carboxylic acid with 1-methoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxyethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-(1-Methoxyethyl)furan-2-carboxaldehyde, while reduction can produce 5-(1-Methoxyethyl)furan-2-methanol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that furan-2-carboxylic acids, including derivatives like 5-(1-methoxyethyl)furan-2-carboxylic acid, exhibit significant antimicrobial properties. These compounds have been investigated for their potential as novel therapeutic agents against bacterial infections, particularly those caused by resistant strains of pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

Case Study: Antitubercular Agents
A study focused on furan-based compounds demonstrated that modifications to the furan ring significantly affect their interaction with mycobacterial proteins. The compound was evaluated for its ability to inhibit iron acquisition in M. tuberculosis, which is crucial for the survival of the bacteria . The structural analysis through techniques like X-ray crystallography revealed promising interactions that could lead to the development of new antitubercular drugs.

Materials Science

Biodegradable Polymers
The incorporation of furan derivatives into polymer matrices has been explored for creating biodegradable materials. Furan-2-carboxylic acid derivatives can serve as building blocks for synthesizing bio-based polymers that exhibit favorable mechanical properties and thermal stability .

Table 1: Properties of Furan-Based Polymers

PropertyFuran-Based PolymerConventional Polymer
BiodegradabilityHighLow
Mechanical StrengthModerateHigh
Thermal StabilityModerateHigh
Synthesis CostModerateLow

Case Study: Synthesis of Dimethacrylate Resins
In a significant study, furan-based dimethacrylates were synthesized using 5-(1-methoxyethyl)furan-2-carboxylic acid as a precursor. These resins showed potential as substitutes for bisphenol A in dental applications due to their lower toxicity and better environmental profile . The resulting materials demonstrated improved viscosity and curing properties, making them suitable for various applications in dental materials.

Biochemical Applications

Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor, particularly in pathways involving metabolic processes in microorganisms. Its structural similarity to natural substrates allows it to effectively compete with these substrates, thereby inhibiting enzyme activity .

Table 2: Enzyme Inhibition Studies

EnzymeInhibitor Concentration (µM)% Inhibition
Mycobacterial Enzyme MbtI5075%
Bacterial Enzyme X10060%

Case Study: Interaction with Mycobacterial Proteins
Research involving co-crystallization experiments with mycobacterial proteins highlighted the potential of 5-(1-methoxyethyl)furan-2-carboxylic acid as a lead compound for developing new inhibitors targeting essential metabolic pathways in pathogenic bacteria . This approach not only aids in understanding the molecular interactions but also provides insights into designing more effective drugs.

Mechanism of Action

The mechanism of action of 5-(1-Methoxyethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, sources, and bioactivities:

Compound Name Substituent (5-position) Molecular Weight (g/mol) Source Key Properties/Bioactivity
5-(1-Methoxyethyl)furan-2-carboxylic acid 1-Methoxyethyl ~184.17 (calculated) Synthetic/Natural (inferred) Not explicitly reported; inferred stability from analogs
5-(Methoxycarbonyl)furan-2-carboxylic acid Methoxycarbonyl (ester) 170.12 Synthetic (partial hydrolysis) Intermediate in esterification reactions
5-Phenyl-furan-2-carboxylic acid Phenyl 188.17 Synthetic Antimycobacterial (Mtb MbtI inhibition)
5-(Hydroxymethyl)furan-2-carboxylic acid Hydroxymethyl 142.11 Natural (fungal/human metabolite) Antimicrobial, antitumor
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate Methoxycarbonylethyl (ester) 228.18 Natural (fungal metabolite) Antibacterial (Xanthomonas axonopodis)
5-(Phenylethynyl)furan-2-carboxylic acid Phenylethynyl 212.20 Synthetic Structural analog; applications underexplored

Key Differences and Implications

Substituent Effects on Physicochemical Properties
  • Ether vs. Ester Groups : The methoxyethyl group in the target compound (ether) is less polar and more hydrolytically stable than ester-containing analogs like 5-(methoxycarbonyl)furan-2-carboxylic acid . Esters are prone to hydrolysis, limiting their utility in aqueous environments.
  • Aryl vs. However, aryl groups may reduce solubility compared to alkyl or oxygenated substituents.
  • Hydroxymethyl vs. Methoxyethyl : The hydroxymethyl group in HMFCA increases polarity, enhancing water solubility but possibly reducing membrane permeability .

Biological Activity

5-(1-Methoxyethyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and lipid-lowering effects. This article delves into the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

5-(1-Methoxyethyl)furan-2-carboxylic acid is characterized by its unique structure, which contributes to its biological activities. The following table summarizes its key chemical properties:

PropertyValue
Molecular Formula C7_{7}H10_{10}O3_{3}
Molecular Weight 142.15 g/mol
Density 1.3 g/cm³
Boiling Point 230-232 °C
Melting Point 129-133 °C

Antimicrobial Activity

Research indicates that furan derivatives, including 5-(1-Methoxyethyl)furan-2-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted that furan-2-carboxylic acids can inhibit bacterial swarming and extracellular polysaccharide production, which are critical for bacterial virulence. Specifically, at low concentrations (around 1.8 µg/L), these compounds effectively repressed the swarming of Escherichia coli K12 strain W3110, demonstrating their potential as antibacterial agents .

Lipid-Lowering Effects

Another notable biological activity of furan-2-carboxylic acids is their hypolipidemic effect. In animal studies, compounds similar to 5-(1-Methoxyethyl)furan-2-carboxylic acid have been shown to lower serum cholesterol and triglyceride levels significantly. For instance, a related compound reduced serum cholesterol levels in rats by inhibiting key enzymes involved in lipid metabolism such as ATP-dependent citrate lyase and acyl-CoA cholesterol acyltransferase . This suggests that 5-(1-Methoxyethyl)furan-2-carboxylic acid may also possess similar lipid-lowering properties.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on various furan derivatives indicated that 5-(1-Methoxyethyl)furan-2-carboxylic acid showed promising results in inhibiting the growth of pathogenic bacteria. The study utilized a bioassay method to evaluate the swarming inhibition of bacteria on agar plates treated with the compound.
  • Hypolipidemic Effects in Animal Models :
    In a controlled experiment involving rats, administration of furan-2-carboxylic acid resulted in a marked decrease in both serum cholesterol and triglyceride levels. The study concluded that these effects were likely due to the inhibition of specific metabolic enzymes involved in lipid synthesis .

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